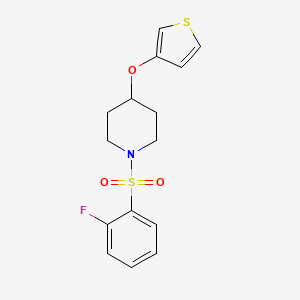

1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Description

1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic piperidine derivative characterized by two distinct substituents: a 2-fluorophenylsulfonyl group at position 1 and a thiophen-3-yloxy group at position 4 of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition .

Properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZJNDCHOIALTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-fluorophenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is subsequently reacted with thiophen-3-ol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Inferences :

- The thiophen-3-yloxy group offers π-π stacking capabilities distinct from methylsulfonylphenyl groups, which may influence receptor selectivity .

Natural Piperidine Alkaloids

Natural piperidine derivatives, such as piperine and coumaperine (), feature amide or alkene substituents instead of sulfonyl or thiophenoxy groups.

| Compound | Substituents | Source | Biological Relevance |

|---|---|---|---|

| Target Compound | Synthetic sulfonyl/thiophenoxy | Synthetic | Potential enzyme inhibition |

| Piperine | Amide-linked piperidine (1-position) | Piper nigrum | Bioavailability enhancer |

| Coumaperine | Coumaroyl-piperidine (1-position) | Piper longum | Antifungal, antimicrobial activity |

Inferences :

- Synthetic sulfonyl/thiophenoxy groups in the target compound likely increase water solubility compared to lipophilic natural amides, improving pharmacokinetics .

- Natural alkaloids prioritize hydrogen bonding (amide groups), whereas the target’s sulfonyl group may favor ionic interactions .

Fluorinated Analogues

The fluorinated compound PF-06737007 () shares a trifluoromethoxy group but differs in substitution geometry.

| Compound | Fluorine Position | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| Target Compound | 2-Fluorophenylsulfonyl | Thiophen-3-yloxy | ~355.4 g/mol* |

| PF-06737007 | Trifluoromethoxyphenyl | Piperidinyl-acetyl, benzamide | 528.49 g/mol |

Inferences :

- The target’s monofluorine may reduce metabolic oxidation compared to PF-06737007’s trifluoromethoxy group, extending half-life .

- PF-06737007’s benzamide moiety suggests protease targeting, whereas the target’s thiophenoxy group may favor kinase or GPCR interactions .

Biological Activity

The compound 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a piperidine ring with a 2-fluorophenylsulfonyl group and a thiophen-3-yloxy moiety. The synthesis typically involves:

- Preparation of 2-Fluorophenylsulfonyl Chloride : This is achieved through the reaction of 2-fluorobenzenesulfonic acid with thionyl chloride.

- Formation of Sulfonyl Piperidine Intermediate : The sulfonyl chloride is reacted with piperidine to yield the sulfonyl piperidine.

- Final Coupling with Thiophen-3-ol : The intermediate is then treated with thiophen-3-ol under suitable conditions to produce the final compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom in the structure enhances the stability and binding affinity of the compound, potentially influencing its pharmacological properties.

Biological Assays and Findings

Research has indicated that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be critical in therapeutic applications.

- Receptor Binding : Studies suggest that it may bind selectively to certain receptors, impacting neurotransmitter systems, particularly those related to dopamine and serotonin transporters .

Case Studies and Research Applications

- Dopamine Transporter Studies : Analogous compounds have been evaluated for their selectivity towards dopamine transporters, revealing that modifications in the piperidine structure can enhance binding affinity. For instance, compounds with fluorine substitutions demonstrated increased selectivity compared to their unsubstituted counterparts .

- Anti-inflammatory Activity : Preliminary studies have suggested potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Potential : The compound's ability to inhibit certain cellular pathways has led researchers to explore its anticancer properties, particularly in models of cancer cell lines where enzyme inhibition plays a critical role in tumor growth regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | Chlorine instead of Fluorine | Moderate DA transporter activity |

| 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | Bromine substitution | Lower selectivity for DA transporter |

| 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | Methyl group substitution | Reduced binding affinity |

The presence of the fluorine atom in this compound enhances its stability and biological activity compared to similar compounds with other halogen substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.